

Bromoiodoacetic Acid: A Technical Guide to Its Characterization and Formation

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Compound of Interest

Compound Name: *Bromoiodoacetic Acid*

Cat. No.: *B589869*

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Executive Summary

Bromoiodoacetic acid (CHBrICOOH) is a dihalogenated acetic acid that has garnered attention primarily as a disinfection byproduct (DBP) in drinking water. While its modern characterization is well-documented, information regarding its early discovery and initial synthesis is notably scarce in readily available historical scientific literature. This technical guide provides a comprehensive overview of the known properties of **bromoiodoacetic acid**, a plausible hypothetical protocol for its early synthesis based on established chemical principles of the late 19th and early 20th centuries, and a summary of its formation as a contemporary water contaminant.

Early Discovery and Characterization: A Historical Gap

A thorough review of historical chemical literature, including prominent journals and databases from the 19th and early 20th centuries, did not yield a definitive primary source detailing the initial discovery and characterization of **bromoiodoacetic acid**. This suggests that the compound may not have been a significant focus of early organic synthesis research and likely gained prominence with the advent of modern analytical techniques capable of identifying trace contaminants in water. Its formal characterization and the bulk of scientific interest appear to be

phenomena of the later 20th and early 21st centuries, driven by environmental and health concerns related to water disinfection byproducts.

Physicochemical Properties

Modern analytical techniques have enabled the thorough characterization of **bromoiodoacetic acid**. The following table summarizes its key quantitative properties.

Property	Value	Source(s)
IUPAC Name	2-bromo-2-iodoacetic acid	[1]
CAS Number	71815-43-5	[1][2][3][4]
Molecular Formula	C ₂ H ₂ BrIO ₂	
Molecular Weight	264.84 g/mol	
Predicted Boiling Point	272.1 ± 25.0 °C	
Predicted Density	2.990 ± 0.06 g/cm ³	
Predicted pKa	1.67 ± 0.10	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Topological Polar Surface Area	37.3 Å ²	
Complexity	64.6	
LogP (predicted)	1.65 - 1.97	

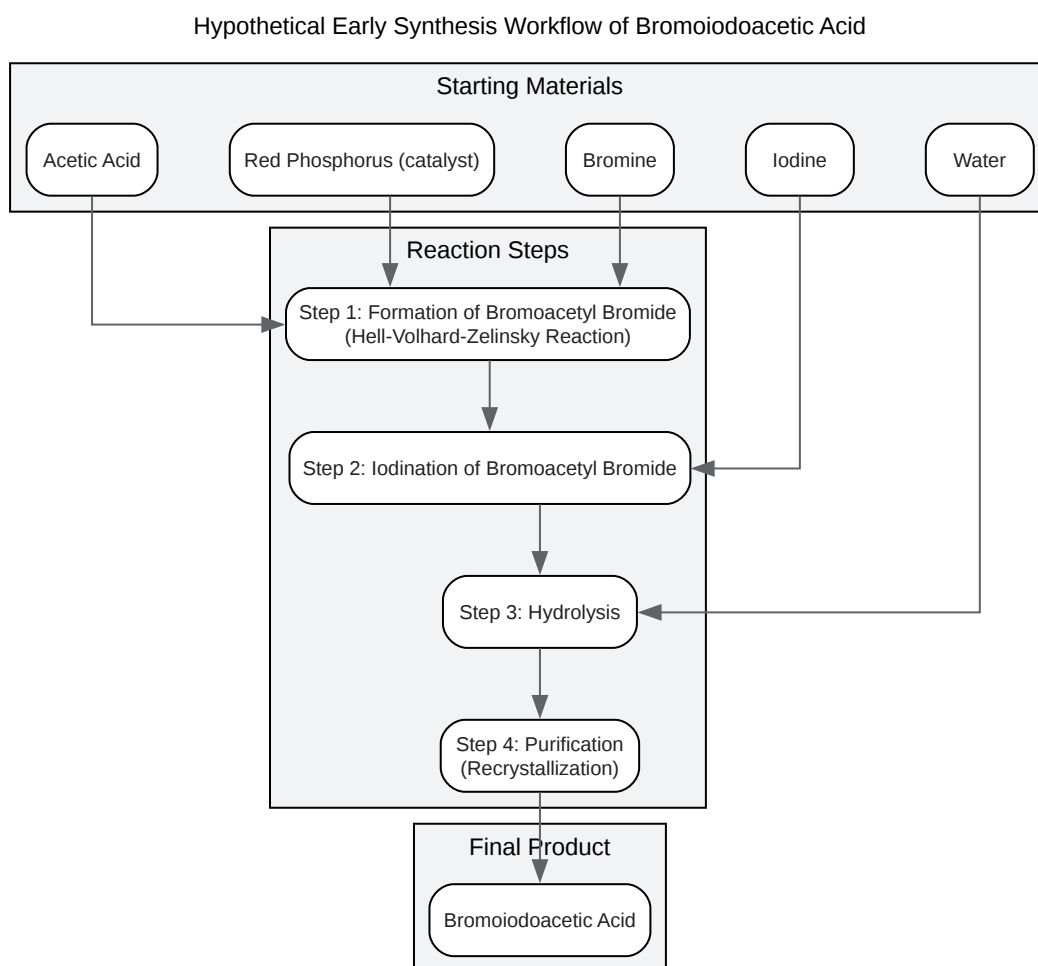
Hypothetical Early Synthesis Protocol

While a specific historical synthesis of **bromoiodoacetic acid** is not documented, a plausible route can be conceptualized based on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for the α -halogenation of carboxylic acids. This reaction, typically used for bromination, could theoretically be adapted for the sequential introduction of two different halogens.

Principle: The HVZ reaction involves the conversion of a carboxylic acid to an acyl halide, which then undergoes tautomerization to an enol. The enol form readily reacts with a halogen at the α -carbon. By controlling the stoichiometry and sequence of halogen addition, a dihalogenated product with two different halogens could potentially be synthesized.

Plausible Experimental Protocol (Hypothetical):

- **Preparation of Bromoacetyl Bromide:** In a round-bottom flask fitted with a reflux condenser and a dropping funnel, 1 mole of acetic acid would be treated with a catalytic amount of red phosphorus and 1.1 moles of bromine. The mixture would be gently heated to initiate the reaction, leading to the formation of bromoacetyl bromide. The reaction progress could be monitored by the disappearance of the red bromine color. Excess bromine and hydrogen bromide would be removed by distillation.
- **Iodination of Bromoacetyl Bromide:** The crude bromoacetyl bromide would then be reacted with a suitable iodinating agent. A plausible approach would involve the reaction with iodine in the presence of a catalyst or conversion to an enolate followed by reaction with iodine. For instance, the bromoacetyl bromide could be treated with a non-nucleophilic base to form the enolate, followed by the addition of 1 mole of iodine.
- **Hydrolysis:** The resulting bromoiodoacetyl bromide would then be carefully hydrolyzed by the slow addition of water. This step would convert the acyl bromide to the final carboxylic acid, **bromoiodoacetic acid**.
- **Purification:** The final product would likely be a solid and could be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol. The purity would be assessed by melting point determination and elemental analysis, common techniques of the era.



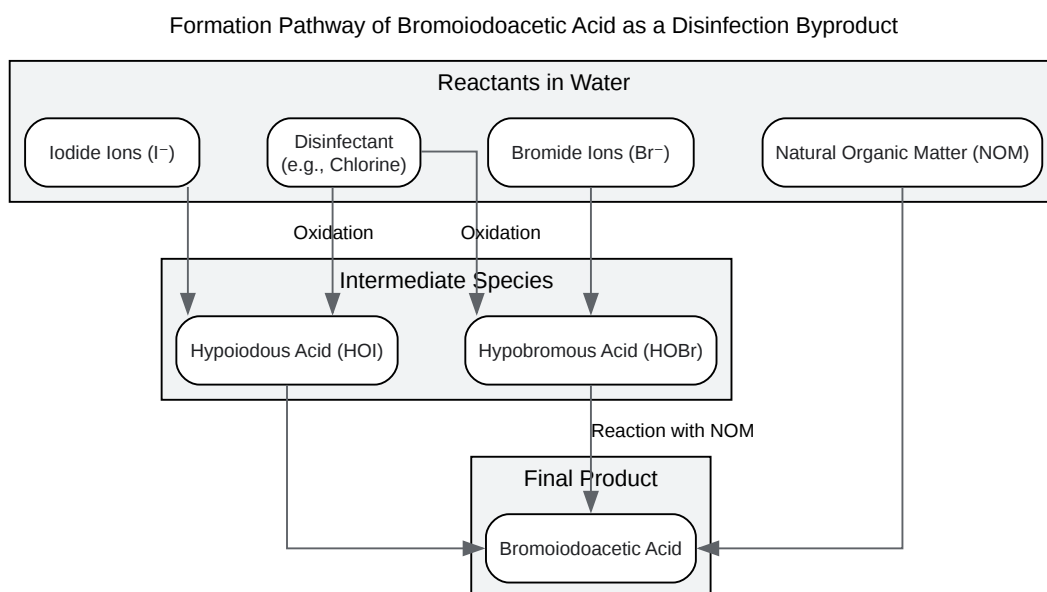
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Caption: Hypothetical workflow for the early synthesis of **bromoiodoacetic acid**.

Formation as a Disinfection Byproduct

The most significant context for **bromoiodoacetic acid** in modern science is its formation as a disinfection byproduct (DBP) during water treatment. DBPs are formed when disinfectants, such as chlorine, react with natural organic matter (NOM) present in the source water. The presence of bromide and iodide ions in the water can lead to the formation of brominated and iodinated DBPs, including **bromoiodoacetic acid**.

The general mechanism involves the oxidation of bromide and iodide ions by the disinfectant to form hypobromous acid (HOBr) and hypoiodous acid (HOI), respectively. These reactive halogen species can then react with NOM to produce a variety of halogenated organic compounds.



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Caption: Formation of **bromoiodoacetic acid** as a disinfection byproduct.

Toxicological Significance

Bromoiodoacetic acid, like other haloacetic acids, is of interest to researchers and drug development professionals due to its potential biological activity and toxicity. Haloacetic acids are known to be cytotoxic and genotoxic. Brominated DBPs are often more toxic than their chlorinated counterparts. The presence of two different halogens in **bromoiodoacetic acid** makes its toxicological profile a subject of ongoing research. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.

Conclusion

Bromoiodoacetic acid is a compound with a modern identity forged in the context of environmental science and toxicology. While its early history remains elusive, its well-defined physicochemical properties and its role as a disinfection byproduct provide a solid foundation for further research. The hypothetical synthesis protocol presented here offers a scientifically grounded possibility of its preparation using classical methods. For researchers in drug development and related fields, understanding the properties and formation of such halogenated compounds is crucial for assessing potential environmental impacts and for the rational design of new chemical entities.

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